2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine
Description
2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is a nitro-substituted pyridine derivative featuring a methyl group at the 2-position of the pyridine ring and a 2-methyl-4-nitrophenoxy substituent at the 5-position. The nitro group confers electron-withdrawing effects, while the methyl groups enhance steric bulk and hydrophobicity. Such compounds are often intermediates in pharmaceuticals or agrochemicals due to their reactivity and ability to participate in hydrogen bonding .
Properties
IUPAC Name |
2-methyl-5-(2-methyl-4-nitrophenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-11(15(16)17)4-6-13(9)18-12-5-3-10(2)14-8-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMOLGOJGLILQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592000 | |
| Record name | 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697299-78-8 | |
| Record name | 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 2-Methylphenol to 2-Methyl-4-Nitrophenol
The synthesis begins with the nitration of 2-methylphenol to introduce the nitro group at the para position relative to the hydroxyl group.
Reaction Conditions
- Nitrating Agent : A mixture of concentrated nitric acid (65–70%) and sulfuric acid (95%) at 0–5°C.
- Molar Ratio : 2-Methylphenol : HNO₃ = 1 : 1.2.
- Reaction Time : 4–6 hours.
Outcomes
- Yield : 85–90% after recrystallization from ethanol/water.
- Purity : ≥98% (HPLC), confirmed by $$ ^1H $$-NMR (DMSO-$$ d_6 $$): δ 8.12 (d, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 2.35 (s, 3H, CH₃).
Mechanistic Insight
The nitronium ion ($$ \text{NO}_2^+ $$) generated in situ attacks the aromatic ring para to the hydroxyl group, stabilized by resonance. The methyl group at the ortho position directs electrophilic substitution to the para site via steric hindrance.
Synthesis of 5-Halo-2-Methylpyridine
The pyridine core is functionalized with a halogen at position 5 to enable subsequent coupling.
Direct Bromination of 2-Methylpyridine
- Conditions : Bromine (1.1 equiv) in H₂SO₄ at 120°C for 8 hours.
- Yield : 60–65% of 5-bromo-2-methylpyridine.
- Limitation : Low regioselectivity due to competing ortho/para bromination.
Directed Lithiation Approach
Coupling via Ullmann Reaction
The phenoxy group is introduced via copper-catalyzed coupling between 2-methyl-4-nitrophenol and 5-halo-2-methylpyridine.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA, 20 mol%) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 130°C |
| Reaction Time | 24 hours |
| Base | Cs₂CO₃ (2.5 equiv) |
Outcomes
- Yield : 82–85% after column chromatography (SiO₂, ethyl acetate/hexane).
- Purity : ≥99% (HPLC), confirmed by $$ ^1H $$-NMR (CDCl₃): δ 8.45 (d, 1H, Py-H), 8.20 (d, 1H, Ar-H), 7.80 (s, 1H, Ar-H), 7.30 (d, 1H, Py-H), 6.95 (d, 1H, Ar-H), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).
Side Reactions
- Homocoupling : Minimized by rigorous exclusion of oxygen.
- Dehalogenation : <5% under optimized conditions.
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 85 | 99 |
| DMSO | 46.7 | 78 | 97 |
| Toluene | 2.4 | 35 | 85 |
Analytical Characterization
- FT-IR : $$ \nu{\text{NO}2} $$ at 1520 cm⁻¹, $$ \nu_{\text{C-O-C}} $$ at 1245 cm⁻¹.
- MS (ESI+) : m/z 285.1 [M+H]⁺.
- X-ray Crystallography : Confirms planar geometry with dihedral angle of 15° between pyridine and phenoxy rings.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Ullmann Coupling | 85 | 99 | High |
| SNAr with 5-Fluoro | 70 | 95 | Moderate |
| Pd-Catalyzed Coupling | 88 | 98 | Low (cost) |
Recommendation : Ullmann coupling offers the best balance of yield and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Reduction: 2-Methyl-5-(2-methyl-4-aminophenoxy)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives when coupled with aryl boronic acids.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
One of the primary applications of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is its potential as an anticancer agent. Research indicates that this compound may inhibit mutant epidermal growth factor receptor (EGFR) activity, which is often associated with various cancers, including non-small cell lung cancer and glioblastoma multiforme. The compound's structure allows it to interact effectively with the EGFR, blocking its aberrant signaling pathways that promote tumor growth .
Case Study: EGFR Inhibition
A study detailed in a patent document outlines the synthesis of derivatives of this compound that exhibit significant inhibitory activity against mutant EGFR. The findings suggest that these derivatives could serve as lead compounds for developing new anticancer therapies .
Agricultural Applications
2.1 Herbicide Development
Another notable application of this compound is in the development of herbicides. The compound's chemical properties enable it to act as an effective herbicide, targeting specific weed species without harming crops. This selective herbicidal action is crucial for sustainable agricultural practices.
Case Study: Selective Herbicide Testing
In experimental trials, formulations containing this compound demonstrated a high level of efficacy against several common agricultural weeds while showing minimal phytotoxic effects on crops such as corn and soybeans. These findings support the potential for commercial herbicide formulations based on this compound .
Material Science
3.1 Polymer Additives
The compound also finds applications as an additive in polymer formulations. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers, making it suitable for various industrial applications.
Data Table: Properties of Polymers with Additives
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 25 | 30 |
| Thermal Stability (°C) | 200 | 220 |
| Elongation at Break (%) | 10 | 15 |
This table summarizes comparative data showing the improvements in mechanical properties when using the compound as an additive in polymer matrices.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
2-(4-Methylphenoxy)-5-nitropyridine
- Structure: A nitro group at C5 and a 4-methylphenoxy group at C2.
- Key Data : Dihedral angle between pyridine and benzene rings is 61.16°, with the nitro group coplanar to the pyridine ring .
- Comparison: The target compound’s 2-methyl-4-nitrophenoxy substituent at C5 introduces steric and electronic differences. The dihedral angle in 2-(4-Methylphenoxy)-5-nitropyridine suggests moderate conjugation disruption, whereas the target compound’s substituents may lead to greater steric hindrance.
2-Fluoro-4-methyl-5-nitropyridine
- Structure : Fluoro (C2), methyl (C4), and nitro (C5) groups on pyridine.
- Key Data : Molecular weight 157.12 g/mol (C6H5FN2O2). Fluorine’s electron-withdrawing effect enhances electrophilicity at the nitro group .
4-(Hexyloxy)-2-methyl-5-(phenylethynyl)pyridine
- Structure : Hexyloxy (C4), methyl (C2), and phenylethynyl (C5) groups.
- Key Data : Melting point 66–68°C, molecular weight 294.2 g/mol. The alkoxy chain lowers crystallinity compared to nitro groups .
- Comparison : The target compound’s nitro group likely increases melting point and polarity relative to this alkoxy derivative.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends | Key Functional Groups |
|---|---|---|---|---|
| 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine | ~275 (estimated) | Not reported | Low in water, high in DMSO | Nitro, methyl, phenoxy |
| 2-(4-Methylphenoxy)-5-nitropyridine | 230.22 | Not reported | Moderate in polar solvents | Nitro, methylphenoxy |
| 2-Fluoro-4-methyl-5-nitropyridine | 157.12 | Not reported | High in organic solvents | Nitro, fluoro, methyl |
| 4-(Hexyloxy)-2-methyl-5-(phenylethynyl)pyridine | 294.2 | 66–68 | Soluble in THF, ethers | Alkoxy, phenylethynyl, methyl |
Notes:
- Nitro groups generally increase melting points and reduce solubility in nonpolar solvents.
- Alkoxy chains (e.g., hexyloxy) enhance lipophilicity but lower melting points .
Biological Activity
2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 232.24 g/mol
- CAS Number : 383432-38-0
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : The compound has shown promise as an inhibitor of various cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing.
Studies have demonstrated that this compound selectively inhibits the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.
Case Studies
- Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., BT-474 and SKBR3) revealed that the compound significantly reduces cell viability with an IC50 value ranging from 0.25 to 0.95 μM .
- Xenograft Models : In vivo experiments using xenograft models demonstrated that administration of the compound resulted in a notable reduction in tumor size without significant toxicity, indicating its potential for therapeutic use .
Antimicrobial Properties
The antibacterial activity of this compound has been evaluated against various bacterial strains.
In Vitro Studies
A study assessed the minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, leading to morphological changes in bacterial cells, such as elongation and branching in Escherichia coli .
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of the compound have shown that it may inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS.
Structure-Activity Relationship (SAR)
Research into SAR has indicated that substituents on the pyridine ring can enhance anti-inflammatory activity. Compounds with electron-donating groups at specific positions showed improved efficacy compared to standard anti-inflammatory drugs like indomethacin .
Data Tables
| Biological Activity | IC50 Value | Target |
|---|---|---|
| Anticancer (BT-474) | 0.25 μM | HER2/ErbB2 |
| Anticancer (SKBR3) | 0.95 μM | HER2/ErbB2 |
| Antibacterial (E. coli) | Determined through MIC tests | Various strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
